molecular formula C21H19F4N3O2S B6567951 N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide CAS No. 921571-89-3

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide

Katalognummer: B6567951
CAS-Nummer: 921571-89-3
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: FIRTVWZWTSEDAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a structurally complex molecule featuring:

  • Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
  • 2-Sulfanyl group: A sulfur atom at position 2, bonded to a 3-(trifluoromethyl)benzyl group. This introduces steric bulk and electron-withdrawing trifluoromethyl effects.

This compound’s design integrates fluorinated aromatic systems and polar groups, balancing solubility and target binding.

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N3O2S/c22-17-6-4-14(5-7-17)9-26-19(30)11-28-18(12-29)10-27-20(28)31-13-15-2-1-3-16(8-15)21(23,24)25/h1-8,10,29H,9,11-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRTVWZWTSEDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F3N3O2SC_{19}H_{20}F_{3}N_{3}O_{2}S with a molecular weight of approximately 401.44 g/mol. The structure features a fluorophenyl group, a hydroxymethyl substituent, and an imidazole moiety, which are critical for its biological interactions.

The biological activity of N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The imidazole ring may interact with various receptors, influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma) with IC50 values ranging from 25 to 45 μM .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays revealed an IC50 of approximately 3.11 μM for COX-2 inhibition, which is significant when compared to standard anti-inflammatory drugs .

Study 1: Anticancer Efficacy

In a controlled study involving tumor-bearing mice, administration of N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide resulted in a marked reduction in tumor size over a period of 14 days compared to the control group. The study highlighted the compound's potential as a therapeutic agent in oncology.

Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Results indicated favorable bioavailability and metabolic stability, which are crucial for its development as a pharmaceutical agent.

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (μM)Reference
Anticancer ActivityMCF-7 Cell Line25
Anticancer ActivityU87 Cell Line45
COX-2 InhibitionCOX Enzyme3.11
Anti-inflammatoryCOX-1 Inhibition0.31

Vergleich Mit ähnlichen Verbindungen

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Core : Imidazole with a sulfinyl (-SO-) group at position 2.
  • Key Differences :
    • Sulfinyl group introduces chirality (R-configuration), impacting pharmacodynamics .
    • Pyridyl substitution instead of hydroxymethyl at position 3.
  • Activity : Acts as a p38 MAP kinase inhibitor, highlighting the role of sulfinyl groups in target engagement .

2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

  • Core : Imidazole with sulfanyl (-S-) linkage.
  • Key Differences :
    • Oxazolyl acetamide substituent (vs. 4-fluorobenzyl).
    • Lacks hydroxymethyl and trifluoromethyl groups.
  • Implications : The oxazolyl group may improve metabolic stability but reduce lipophilicity .

Heterocycle Variants with Sulfanyl Groups

N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

  • Core : Thiadiazole (five-membered ring with two nitrogen and one sulfur atom).
  • Key Differences :
    • Thiadiazole replaces imidazole, altering electronic properties.
    • Dual sulfanyl groups increase sulfur-mediated interactions.
  • Implications : Thiadiazoles often exhibit enhanced metabolic stability compared to imidazoles .

N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

  • Core: Dihydroimidazole (non-aromatic, saturated ring).
  • Key Differences :
    • Reduced aromaticity may decrease planarity and target binding.
    • Sulfonyl (-SO2-) group introduces polarity.

Substituent-Driven Comparisons

Trifluoromethyl vs. Chlorophenyl Groups

  • 3-(Trifluoromethyl)benzyl (target compound):
    • High electronegativity and steric bulk enhance binding to hydrophobic pockets.
  • 4-Chlorophenyl (e.g., ):
    • Chlorine’s moderate electronegativity offers balanced lipophilicity but weaker electron-withdrawing effects.

Hydroxymethyl vs. Methyl/Aryl Substituents

  • 5-Hydroxymethyl (target compound): Enhances water solubility and hydrogen-bond donor capacity.
  • 5-Methyl or 5-Aryl (e.g., ):
    • Increases lipophilicity, favoring membrane permeability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.